molecular formula C12H17N B13116291 1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole

1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole

Cat. No.: B13116291
M. Wt: 175.27 g/mol
InChI Key: DRHKAUOYEINBIR-UHFFFAOYSA-N
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Description

1,3,5,6-Tetramethyl-4,7-dihydro-2H-isoindole is a bicyclic organic compound featuring a partially saturated isoindole core (4,7-dihydro-2H-isoindole) substituted with four methyl groups at positions 1, 3, 5, and 4. The compound’s structure combines electron-donating methyl substituents with a non-aromatic heterocyclic system, rendering it distinct from fully aromatic indoles or isoindoles. This structural motif influences its physicochemical properties, such as solubility, stability, and reactivity, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole

InChI

InChI=1S/C12H17N/c1-7-5-11-9(3)13-10(4)12(11)6-8(7)2/h13H,5-6H2,1-4H3

InChI Key

DRHKAUOYEINBIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2=C(NC(=C2C1)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole. One common method involves the cyclization of suitable precursors under specific conditions. For example, a key intermediate can be subjected to a [1,5]-hydrogen shift to yield the desired isoindole product .

Industrial Production: While specific industrial production methods are proprietary, manufacturers typically optimize synthetic routes to achieve high yields and purity. These processes may involve multistep reactions, purification steps, and quality control measures.

Chemical Reactions Analysis

1,3,5,6-Tetramethyl-4,7-dihydro-2H-isoindole can participate in various chemical reactions:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of functionalized derivatives.

    Reduction: Can be reduced to generate isoindoline derivatives.

    Substitution: Reacts with suitable nucleophiles or electrophiles to form substituted isoindoles.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation may involve oxidizing agents like potassium permanganate or chromic acid.

Scientific Research Applications

1,3,5,6-Tetramethyl-4,7-dihydro-2H-isoindole finds applications across various scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for pharmacological properties, including antiviral, anticancer, or anti-inflammatory effects.

    Industry: Employed in the production of dyes, pigments, or specialty chemicals.

Mechanism of Action

The precise mechanism by which 1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Halogenated Derivatives

  • 4,5,6,7-Tetrabromo-2H-isoindole (CAS 52964-20-2): Substitution of methyl groups with bromine atoms at positions 4–7 creates a highly electron-deficient aromatic system. Bromine’s electron-withdrawing nature reduces nucleophilic reactivity compared to the methylated target compound.
  • 5,6-Dibromo-2-(3-(trifluoromethyl)phenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS 1212482-22-8): Incorporation of bromine and a trifluoromethylphenyl group introduces steric bulk and polarity, making this compound suitable for applications in asymmetric catalysis or as a bioactive scaffold. The hexahydro-methanoisoindole core further enhances rigidity compared to the dihydro structure of the target compound .

Oxygen- and Sulfur-Containing Derivatives

  • Captan (3a,4,7,7a-Tetrahydro-2-((trichloromethyl)thio)-1H-isoindole-1,3(2H)-dione): A sulfur-containing pesticide, captan’s trichloromethylthio group confers potent antifungal activity.
  • 4,7-Methano-1H-isoindole-1,3(2H)-dione (CAS 6265-30-1): The fused methano bridge and dual ketone groups increase planarity and hydrogen-bonding capacity, contrasting with the non-planar, alkyl-substituted target compound. This structural difference impacts solubility, with the dione derivative being more polar .

Antimicrobial Efficacy

  • Derivatives with 4,5,6,7-tetramethyl substitution (e.g., compounds 1–3 in ) exhibit superior antibacterial activity against Staphylococcus aureus compared to analogues with isopropyl or unsubstituted moieties. The methyl groups enhance lipophilicity, improving membrane penetration .

Physicochemical Properties

Property 1,3,5,6-Tetramethyl-4,7-dihydro-2H-isoindole 4,5,6,7-Tetrabromo-2H-isoindole Captan (S-containing)
Electron Effects Electron-donating (methyl groups) Electron-withdrawing (Br) Moderate (mixed)
Polarity Low (alkyl substituents) Moderate (Br) High (S, Cl)
Thermal Stability Moderate High Low (degradable)
Bioavailability High (lipophilic) Low Moderate

Biological Activity

1,3,5,6-Tetramethyl-4,7-dihydro-2H-isoindole is a compound of interest due to its potential biological activities. Isoindoles are a class of compounds known for various pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of 1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole, including its mechanisms of action, synthesis pathways, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C12H15N
  • Molecular Weight: 175.25 g/mol
  • IUPAC Name: 1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole
  • Canonical SMILES: CC1=C2C(=C(C=C1)C(=N2)C(C)(C)C)C

The biological activity of 1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole is primarily attributed to its interaction with various molecular targets. Studies suggest that isoindoles can modulate enzyme activity and receptor binding, influencing several biochemical pathways. The specific mechanisms include:

  • Enzyme Inhibition: Isoindoles may act as inhibitors for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: They can interact with receptors affecting neurotransmitter systems and other signaling pathways.

Antitumor Activity

Recent studies have demonstrated that derivatives of isoindoles exhibit significant antitumor activity. For instance:

  • Case Study 1: A derivative of isoindole showed an IC50 value of 0.36 μM against JAK3 kinase. This suggests strong inhibitory potential against this target, which is crucial in cancer cell proliferation and survival .
CompoundTargetIC50 (μM)
Isoindole DerivativeJAK30.36
SorafenibJAK30.78

Antioxidant Properties

Isoindoles are also noted for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.

Neuroprotective Effects

Research has indicated that isoindoles may offer neuroprotective benefits by modulating neurotransmitter levels and protecting neuronal cells from apoptosis.

Synthesis Pathways

The synthesis of 1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole typically involves:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted anilines or pyrroles.
  • Reduction Reactions: Converting intermediates to the desired isoindole structure through reduction processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole better, a comparison with structurally similar compounds is useful.

Compound NameStructureNotable Activity
8-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-oneStructureEnzyme inhibition
4-MethylisoindoleStructureAntioxidant

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